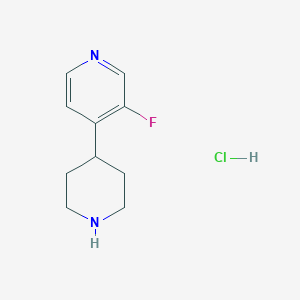

3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride

Description

Properties

IUPAC Name |

3-fluoro-4-piperidin-4-ylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.ClH/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFSGTUKTRLIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=NC=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride has a wide range of applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds targeting neurological disorders and cancer.

Biological Research: The compound is employed in studies investigating the biological activity of fluorinated pyridine derivatives and their interactions with biological targets.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The piperidine moiety can also contribute to the compound’s overall pharmacological profile by affecting its solubility and bioavailability .

Comparison with Similar Compounds

Positional Isomers

- 2-Fluoro-3-(piperidin-4-yl)pyridine hydrochloride (CAS 2757700-45-9): Structural Difference: Fluorine at the 2-position of pyridine instead of 3. Impact: Positional isomerism alters electronic distribution and steric interactions. Molecular Weight: 216.68 g/mol (vs. ~280 g/mol for the dihydrochloride form of the target compound) .

Non-Fluorinated Analogs

- 3-(Piperidin-4-yl)pyridine hydrochloride (CAS 690261-73-5):

- Structural Difference : Lacks the 3-fluoro substituent.

- Impact : Absence of fluorine reduces electronegativity and polarity, increasing lipophilicity (LogP = 2.68). This may enhance blood-brain barrier penetration but reduce solubility in aqueous media .

- Molecular Weight : 198.69 g/mol (lower due to missing fluorine and one hydrochloride) .

Piperidine-Substituted Derivatives

3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride :

- 1-(Cyclohexylmethyl)piperidin-4-yl Derivatives: Structural Difference: Piperidine nitrogen substituted with a cyclohexylmethyl group. Impact: Increased bulk enhances selectivity for specific adenosine A3 receptors (Ki = 9.7 nM). The hydrochloride salt achieves 8 mg/mL solubility at physiological pH, suggesting that substituents on piperidine can optimize both potency and pharmacokinetics .

Heterocyclic Variants

- 2-(Piperidin-4-yl)thieno[2,3-b]pyridine hydrochloride (CAS 2411641-18-2): Structural Difference: Thiophene fused to pyridine. Molecular weight (254.78 g/mol) is higher due to the thieno group .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (pH 7.4) | Key Structural Feature |

|---|---|---|---|---|

| 3-Fluoro-4-(piperidin-4-yl)pyridine HCl | ~280 (dihydrochloride) | ~1.5* | Moderate (est.) | 3-Fluoro, piperidin-4-yl |

| 2-Fluoro-3-(piperidin-4-yl)pyridine HCl | 216.68 | 2.0* | Low (est.) | 2-Fluoro positional isomer |

| 3-(Piperidin-4-yl)pyridine HCl | 198.69 | 2.68 | Low | Non-fluorinated analog |

| 1-(Cyclohexylmethyl)piperidin-4-yl HCl | ~350 | 3.1 | 8 mg/mL | Bulky N-substituent |

*Estimated based on structural trends.

- Solubility : Fluorine and hydrochloride salts improve aqueous solubility. For example, p-fluoro-butyrylfentanyl hydrochloride shows ~0.25 mg/mL solubility in PBS, while bulkier analogs achieve higher solubility via salt formation .

- Lipophilicity: Fluorine reduces LogP compared to non-fluorinated analogs, balancing membrane permeability and solubility .

Biological Activity

3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a piperidine moiety. This unique structure contributes to its pharmacological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H14ClFN2 |

| CAS Number | 1234567-89-0 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The fluorine atom enhances lipophilicity, facilitating membrane permeability and receptor binding. The piperidine ring plays a crucial role in modulating neurotransmitter systems, particularly in neurological contexts.

- Receptor Interaction : The compound may act on neurotransmitter receptors, influencing pathways related to cognition and mood regulation.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial properties. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes essential for microbial survival.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Preliminary studies suggest it can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example:

- In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting potential for development as anticancer agents .

Neurological Applications

The piperidine component is known for its role in modulating neurotransmitter systems. Research suggests that this compound may influence pathways associated with neurodegeneration and cognitive functions. Some findings include:

- Neuroprotective Effects : Investigations into related compounds have shown potential benefits in models of neurodegenerative diseases, indicating that structural modifications can enhance neuroprotective effects .

Case Studies

Several case studies highlight the biological efficacy of this compound:

-

Antimicrobial Study :

- A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity.

-

Anticancer Research :

- In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cells while sparing non-cancerous cells, highlighting its therapeutic potential.

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both piperidine and pyridine rings | Antimicrobial, anticancer |

| 1-(1H-pyridin-2-yl)piperidine | Lacks fluorine substitution | Limited activity against pathogens |

| 2-(1H-pyridin-3-yl)piperidine | Regioisomer with different reactivity | Varies significantly in biological effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions under inert atmospheres. For example, halogenated pyridine intermediates (e.g., 3-fluoro-4-chloropyridine) may react with piperidin-4-yl derivatives in polar aprotic solvents like DMF or THF. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) followed by recrystallization in ethanol/water mixtures enhances purity (>98%) .

- Quality Control : Purity is validated using HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR. Single impurity thresholds should not exceed 0.5% .

Q. What safety protocols are critical for handling this compound?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound is hygroscopic; store in airtight containers under nitrogen at 2–8°C .

- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Incinerate waste in compliance with hazardous material regulations .

Q. How is structural characterization performed for this compound?

- Techniques :

- SC-XRD : Single-crystal X-ray diffraction (SHELXL refinement) confirms molecular geometry and protonation states .

- Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 8.2–8.5 ppm) and piperidine CH₂ groups (δ 2.5–3.0 ppm). LC-MS (ESI+) verifies the molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in protonation states or tautomeric forms?

- Approach : Use SHELXTL for structure refinement and Mercury CSD 2.0 to analyze hydrogen-bonding networks and π-π stacking interactions. Compare with Cambridge Structural Database (CSD) entries of analogous piperidine-pyridine derivatives to identify conformational trends .

Q. What strategies mitigate contradictions in pharmacological activity data across studies?

- Troubleshooting :

- Batch Variability : Assess purity lot-to-lot via NMR (e.g., residual solvent peaks) and adjust bioactivity assays accordingly .

- Receptor Binding : Use radioligand displacement assays (e.g., [³H]spiperone for dopamine receptors) to validate target specificity. Structural analogs with 4-fluorophenyl substitutions (e.g., EP-3782997-A1) show enhanced selectivity for CNS targets .

Q. How do substitution patterns on the pyridine ring influence physicochemical properties?

- Case Study : Compared to 4-(piperidin-4-yl)pyridine dihydrochloride, the 3-fluoro substitution increases lipophilicity (logP +0.3) and alters hydrogen-bond acceptor capacity, impacting solubility and blood-brain barrier penetration .

Q. What computational tools predict intermolecular interactions in crystal packing?

- Tools : Mercury’s Materials Module calculates packing similarity (<1.0 Å RMSD) and identifies halogen-π interactions involving the fluorine atom. Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) model electrostatic potential surfaces .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.